1-(6-Nitropyridin-3-yl)azepan-2-one
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Overview
Description
1-(6-Nitropyridin-3-yl)azepan-2-one is a heterocyclic compound with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol . This compound is characterized by the presence of a nitropyridine ring attached to an azepanone moiety, making it a valuable building block in organic synthesis and pharmaceutical research .
Preparation Methods
The synthesis of 1-(6-Nitropyridin-3-yl)azepan-2-one typically involves the reaction of 6-nitropyridin-3-amine with azepan-2-one under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(6-Nitropyridin-3-yl)azepan-2-one undergoes various chemical reactions, including:
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(6-Nitropyridin-3-yl)azepan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(6-Nitropyridin-3-yl)azepan-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-(6-Nitropyridin-3-yl)azepan-2-one can be compared with other similar compounds, such as:
1-(6-Nitropyridin-3-yl)piperazine: This compound has a similar nitropyridine ring but a different heterocyclic moiety, leading to different chemical and biological properties.
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds have similar structural features but are designed for specific anti-tubercular activity.
The uniqueness of this compound lies in its specific combination of the nitropyridine ring and azepanone moiety, which imparts distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
1-(6-nitropyridin-3-yl)azepan-2-one |
InChI |
InChI=1S/C11H13N3O3/c15-11-4-2-1-3-7-13(11)9-5-6-10(12-8-9)14(16)17/h5-6,8H,1-4,7H2 |
InChI Key |
QTBPZJNCYRDVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)N(CC1)C2=CN=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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